molecular formula C19H26FN5O8S B13148529 GemifloxacinMesylatehydrate

GemifloxacinMesylatehydrate

Cat. No.: B13148529
M. Wt: 503.5 g/mol
InChI Key: VMUUQFAQJJVUSS-JYFUHLDJSA-N
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Description

Gemifloxacin Mesylate hydrate is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used for the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate community-acquired pneumonia caused by susceptible bacteria . The compound is known for its high efficacy against a wide range of gram-positive and gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gemifloxacin Mesylate hydrate involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:

Industrial Production Methods

Industrial production of Gemifloxacin Mesylate hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Gemifloxacin Mesylate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Gemifloxacin Mesylate hydrate, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Gemifloxacin Mesylate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Gemifloxacin Mesylate hydrate exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets two key enzymes:

By inhibiting these enzymes, Gemifloxacin Mesylate hydrate prevents bacterial DNA replication, leading to cell death. The compound has a high affinity for bacterial DNA gyrase, making it highly effective against a broad range of bacteria .

Comparison with Similar Compounds

Gemifloxacin Mesylate hydrate is compared with other fluoroquinolone antibiotics, such as:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Uniqueness

Gemifloxacin Mesylate hydrate is unique due to its:

Similar Compounds

Properties

Molecular Formula

C19H26FN5O8S

Molecular Weight

503.5 g/mol

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid;hydrate

InChI

InChI=1S/C18H20FN5O4.CH4O3S.H2O/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4;/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4);1H2/b22-14+;;

InChI Key

VMUUQFAQJJVUSS-JYFUHLDJSA-N

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O

Origin of Product

United States

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